Isocitric acid lactone

Description

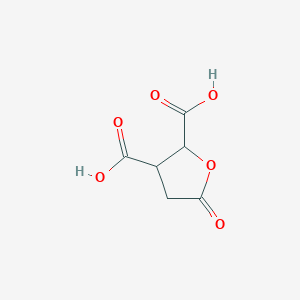

Isocitric acid lactone (IAL), also known as DL-isocitric acid γ-lactone (CAS: 4702-32-3), is a cyclic ester derived from isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle. Its molecular formula is C₆H₆O₆ (MW: 174.11 g/mol), and it exists as a white crystalline solid with a melting point of 162–165°C . IAL is highly water-soluble, undergoing hydrolysis to form DL-isocitric acid under alkaline conditions .

Structure

3D Structure

Properties

IUPAC Name |

5-oxooxolane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-3-1-2(5(8)9)4(12-3)6(10)11/h2,4H,1H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZDIMBDWHZXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901062 | |

| Record name | Isocitric acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4702-32-3, 91284-03-6, 27584-86-7 | |

| Record name | Isocitric acid lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocitric lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203798 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC203796 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4702-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocitric acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-5-oxofuran-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenation of Tetraesters

Tetramethyl or tetraethyl esters of propane-1,1,2,3-tetracarboxylic acid (Formula I) undergo halogenation with hypohalous acids (e.g., hypochlorous or hypobromous acid) in aqueous media at pH < 8 and temperatures of 0–50°C. The reaction generates a halogenated intermediate (Formula II), which spontaneously decarboxylates and lactonizes under acidic hydrolysis (pH < 2) to yield a mixture of this compound, allothis compound, and their free acid forms.

Key Reaction Conditions

Example Protocol

In a representative procedure, 160 g of tetramethyl propane-1,1,2,3-tetracarboxylate is saponified with NaOH, acidified with HCl, and halogenated with bromine at pH 6. Subsequent acidification to pH 1.3 and vacuum evaporation yields a residue containing a 1:1 ratio of this compound to allothis compound.

Halogenation of Tetracarboxylic Acid Salts

Direct halogenation of propane-1,1,2,3-tetracarboxylic acid or its sodium salts at neutral pH (6.0–6.5) avoids ester hydrolysis steps. For instance, treating 11 g of the tetracarboxylic acid with bromine in water at pH 6, followed by acidification to pH 1.3, produces a lactone-rich mixture. This method simplifies purification by eliminating ester saponification but requires precise pH control to minimize side reactions.

Biological Production and Post-Fermentation Lactonization

Although no direct biological synthesis of this compound has been reported, large-scale fermentation of isocitric acid by Yarrowia lipolytica strains presents a potential route. In a 500-L bioreactor, Y. lipolytica VKM Y-2373 produced 64.1 g/L isocitric acid from rapeseed oil. Subsequent acidification during purification (e.g., with HCl) could induce lactonization, mirroring the chemical synthesis pathway.

Fermentation Parameters

| Parameter | Value |

|---|---|

| Substrate | Rapeseed oil |

| Fermentation duration | ~120 hours |

| Product yield | 0.72 g/g (ICA/oil) |

| Acidification step | pH adjusted to <2 with HCl |

While the study focused on isocitric acid, the inclusion of an acidification step suggests that lactone formation may occur unintentionally during downstream processing. Further research is needed to optimize lactone-specific biological production.

Purification and Isolation Techniques

This compound is typically isolated via solvent extraction or crystallization. The patent method specifies extraction with polar aprotic solvents (e.g., n-butanol or methyl acetate), followed by vacuum evaporation. NMR analysis confirms lactone dominance in the final product, with typical ratios of 1:1 this compound to allothis compound.

Purification Data

| Method | Efficiency |

|---|---|

| Solvent extraction | 85–90% recovery (n-butanol) |

| Crystallization | Yields crystalline lactone mixtures |

| Chromatography | Not reported; likely required for isomer separation |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Halogenation of esters | High yield (79.4%); scalable | Requires toxic halogenating agents |

| Acid-catalyzed lactonization | Simple; uses mild conditions | Low specificity for lactone |

| Biological production | Sustainable substrate use | Lactone yield not yet demonstrated |

Scientific Research Applications

Introduction to Isocitric Acid Lactone

This compound (ICAL) is a derivative of isocitric acid, which is recognized for its potential applications in various scientific fields, including medicine, biochemistry, and organic synthesis. This compound exhibits unique properties that make it a subject of interest for researchers exploring its benefits as an antioxidant, energy metabolism regulator, and therapeutic agent.

Medical Applications

Antioxidant Properties

this compound is noted for its powerful antioxidant activity, which helps combat oxidative stress in biological systems. This property has implications for treating conditions associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

Metabolic Regulation

ICAL functions as a regulator of energy metabolism. It has been recommended for the treatment of iron-deficiency anemia and metabolic myopathy caused by defects in cellular metabolism . Its ability to enhance energy production at the cellular level makes it a candidate for supporting metabolic health.

Neuroprotective Effects

Studies have indicated that ICA can neutralize the adverse effects of heavy metals on cognitive functions, suggesting its potential use in neuroprotective therapies . This aspect could be particularly relevant in developing treatments for cognitive decline related to environmental toxins.

Biotechnological Applications

Microbial Production

Recent research has demonstrated the large-scale production of isocitric acid using the yeast Yarrowia lipolytica. This process not only yields high quantities of ICA but also allows for the selective production of specific stereoisomers that are more beneficial for medical applications . The ability to produce ICA through fermentation processes makes it a sustainable alternative to chemical synthesis.

Industrial Fermentation

The optimization of fermentation conditions, such as aeration and nutrient composition, has been shown to significantly affect the yield and purity of ICA produced from various substrates . This biotechnological approach offers an environmentally friendly method for producing valuable compounds.

Organic Synthesis

Chemical Synthesis Pathways

this compound serves as an intermediate in organic synthesis. Its unique chemical structure allows it to be utilized in synthesizing other complex organic molecules, thereby expanding its utility in chemical research and development .

Food Industry Applications

Although less explored, ICA's safety profile (designated GRAS - Generally Recognized As Safe) suggests potential applications in food preservation and flavor enhancement. Its antioxidant properties could be harnessed to improve food shelf life and nutritional quality.

Data Tables

| Activity | Mechanism | Potential Application |

|---|---|---|

| Antioxidant | Scavenging free radicals | Neuroprotection, anti-aging |

| Energy Metabolism Regulator | Enhances ATP production | Treatment for metabolic disorders |

| Neuroprotection | Reduces heavy metal toxicity | Cognitive health improvement |

Case Study 1: Large-Scale Production Using Yarrowia lipolytica

A recent study successfully scaled up the production of isocitric acid using Yarrowia lipolytica in a 500-L bioreactor. The research highlighted the importance of optimizing fermentation parameters such as dissolved oxygen levels and nutrient composition to achieve high yields (64.1 g/L) with excellent purity (99.0-99.9%) . This case illustrates the feasibility of industrial-scale production of ICA, paving the way for its application in pharmaceuticals and nutraceuticals.

Case Study 2: Neuroprotective Effects Against Heavy Metals

Research has shown that ICA can mitigate the cognitive impairments associated with heavy metal exposure in animal models. These findings suggest that ICA could play a significant role in developing therapies aimed at protecting neurological function against environmental toxins .

Mechanism of Action

The mechanism of action of tetrahydro-5-oxofuran-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. Its carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

Homoisocitric Acid Lactone

- Structure : Homothis compound contains an additional methylene group compared to IAL, altering its ring size and reactivity.

- Synthesis : Synthesized from alkynylsilanes with a similar stereoselective approach as IAL but requires extended carbon-chain precursors .

- Applications : Less explored than IAL, but preliminary studies suggest utility in bioorganic chemistry for synthesizing branched carboxylic acids .

Hydroxycitric Acid Lactone

- Structure : Features a hydroxyl group on the citrate backbone, enhancing its polarity.

- Biological Activity : Demonstrates plant growth inhibitory effects, particularly on lettuce radicle elongation, unlike IAL, which lacks phytotoxic properties .

- Stability : More prone to hydrolysis under neutral pH compared to IAL due to the hydroxyl group’s electron-withdrawing effects .

Gluconic Acid Lactone

- Structure : A five-membered lactone derived from gluconic acid, differing in carbon chain length and functional groups.

- Pharmacological Relevance : Associated with steroid responsiveness in preterm infants, showing higher urinary correlation coefficients (0.915) than IAL in metabolomic studies .

- Industrial Use : Widely used as a food additive (E575), contrasting with IAL’s niche biomedical applications .

α-Angelicalactone

- Structure : A five-membered unsaturated lactone with a double bond, conferring higher reactivity.

- Anti-Carcinogenic Activity: Inhibits benzo(a)pyrene-induced neoplasia in mice, a property absent in IAL. This activity is attributed to its unsaturated lactone ring, which IAL lacks .

Homocitric Acid Lactone

- Structure : Contains a six-membered lactone ring with a methyl branch, differing from IAL’s γ-lactone configuration.

- Synthesis : Utilizes bioinspired aldol addition for diastereoselective synthesis, a method distinct from IAL’s alkynylsilane-based pathways .

- Role in Metabolism : Critical in lysine biosynthesis in fungi, unlike IAL’s primary role in the TCA cycle .

Data Tables

Table 1: Structural and Functional Comparison of Lactones

Table 2: Stability and Handling

Research Findings and Key Differences

- Metabolic Roles : IAL is integral to central carbon metabolism, while homocitric acid lactone participates in lysine biosynthesis .

- Stability: IAL requires stringent pH control during storage (acidified buffers) to prevent lactone-acid interconversion, a challenge less pronounced in gluconic acid lactone .

Biological Activity

Isocitric acid lactone (ICL), a derivative of isocitric acid, has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article explores the biological activity of ICL, focusing on its antioxidant properties, metabolic effects, and potential therapeutic applications.

This compound is characterized by the molecular formula and an average molecular weight of approximately 174.11 g/mol. It is known as 5-oxooxolane-2,3-dicarboxylic acid and exists as a lactone form of isocitric acid, which influences its solubility and reactivity in biological systems .

Antioxidant Activity

One of the most significant biological activities attributed to ICL is its antioxidant capacity . Research indicates that ICL can effectively combat oxidative stress by scavenging free radicals, thus protecting cells from oxidative damage. This property is particularly relevant in various medical applications, including:

- Neuroprotection : ICL has shown promise in protecting neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases.

- Cardiovascular Health : Its antioxidant effects may contribute to cardiovascular protection by reducing oxidative stress-related damage to blood vessels.

A study highlighted that ICL exhibits a significant reduction in lipid peroxidation levels, demonstrating its potential as a therapeutic agent against oxidative stress-related conditions .

Metabolic Effects

ICL also plays a role in metabolic pathways. It has been shown to influence energy metabolism by participating in the tricarboxylic acid (TCA) cycle. The compound can enhance the production of key metabolic intermediates, which are essential for cellular respiration and energy production.

Table 1: Metabolic Impact of this compound

| Parameter | Effect of ICL |

|---|---|

| Oxygen Consumption | Increased at optimal levels |

| Enzyme Activity | Enhanced activity of key enzymes |

| Cellular Respiration Efficiency | Improved under aerobic conditions |

In fermentation studies, varying concentrations of iron and aeration levels significantly impacted ICL production, suggesting that environmental factors can modulate its metabolic roles .

Therapeutic Applications

The potential therapeutic applications of ICL are diverse:

- Hypoglycemic Effects : Preliminary studies indicate that ICL may possess hypoglycemic properties, making it a candidate for managing diabetes .

- Skin Condition Treatment : Topical applications of ICL have been explored for their effectiveness in treating skin conditions due to its biochemical properties .

- Cancer Research : The compound's ability to inhibit certain enzymatic activities related to cancer metabolism presents avenues for further research into its anticancer potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of ICL:

- Antioxidant Study : A study demonstrated that treatment with ICL reduced oxidative stress markers in human cell lines by up to 40%, indicating significant protective effects against oxidative damage.

- Metabolic Regulation : Research on Yarrowia lipolytica showed that manipulating aeration levels during fermentation increased ICL yield significantly, highlighting its role in metabolic regulation under different environmental conditions .

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of ICL in managing metabolic disorders and its safety profile when used as a dietary supplement.

Q & A

Q. How can researchers synthesize high-purity isocitric acid lactone for experimental use?

- Methodological Answer : this compound can be synthesized via fermentation using Yarrowia lipolytica strains grown on sunflower oil under nitrogen-limited, aerobic conditions. Post-fermentation, electrodialysis converts trisodium salts to free acids, followed by vacuum dehydration. Esterification of the crude mixture yields citric acid trimethyl ester (solid) and isocitric acid trimethyl ester (liquid), enabling separation via crystallization .

- Key Data : Fermentation yields up to 93 g/L isocitric acid with a 1.14:1 ratio of isocitric to citric acid.

Q. What are the stability considerations for this compound in aqueous solutions?

Q. How can this compound be quantified in biological samples?

- Methodological Answer : Enzymatic assays using isocitrate dehydrogenase (IDH) in the presence of excess TPN+ (NADP+) are effective. Hydrolyze lactone to isocitric acid via alkaline treatment (1 hr in boiling water bath with 0.1 M NaOH). Quantify using UV-Vis spectroscopy at 340 nm, correlating absorbance with TPNH production .

Advanced Research Questions

Q. What experimental strategies separate this compound from its constitutional isomer, citric acid?

- Methodological Answer :

- Anion Exchange Chromatography : Use silica gel columns with 35% butanol-chloroform for elution. This compound co-elutes with malonic acid but can be differentiated post-hydrolysis .

- Ester Crystallization : Citric acid trimethyl ester crystallizes at room temperature, while isocitric acid ester remains liquid, enabling fractional separation .

- Data Table :

| Method | Efficiency | Limitations |

|---|---|---|

| Anion Exchange | Moderate | Co-elution with malonate |

| Ester Crystallization | High | Requires derivatization |

Q. How does this compound interact with enzymatic pathways in metabolic studies?

Q. How can researchers resolve contradictions in reported acidity constants (pKa) of this compound?

Q. What mechanisms explain the dehydration of this compound to aconitic acid?

- Methodological Answer : Under basic conditions, the lactone undergoes β-elimination via a cyclic transition state, forming cis-aconitic acid. Monitor reaction progress via FT-IR (loss of lactone C=O stretch at 1770 cm⁻¹) and HPLC .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.